molecular formula C11H13FN2O2 B12082071 4-Amino-3-fluoro-N-(oxolan-3-yl)benzamide

4-Amino-3-fluoro-N-(oxolan-3-yl)benzamide

Cat. No.: B12082071
M. Wt: 224.23 g/mol
InChI Key: HXEVZNAKIDRPTR-UHFFFAOYSA-N
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Description

4-Amino-3-fluoro-N-(oxolan-3-yl)benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-fluoro-N-(oxolan-3-yl)benzamide can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. This method is considered green, rapid, and highly efficient . The reaction typically involves the following steps:

    Condensation Reaction: Benzoic acids and amines are condensed in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth.

    Ultrasonic Irradiation: The reaction mixture is subjected to ultrasonic irradiation, which enhances the reaction rate and yield.

Industrial Production Methods

In industrial settings, continuous flow microreactor systems are often employed for the synthesis of benzamide derivatives. These systems allow for precise control of reaction conditions and efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-fluoro-N-(oxolan-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-3-fluoro-N-(oxolan-3-yl)benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Amino-3-fluoro-N-(oxolan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-fluoro-N-(oxolan-3-yl)benzamide stands out due to its specific chemical structure, which imparts unique properties and potential applications. Its combination of an amino group, a fluoro substituent, and an oxolan ring makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H13FN2O2

Molecular Weight

224.23 g/mol

IUPAC Name

4-amino-3-fluoro-N-(oxolan-3-yl)benzamide

InChI

InChI=1S/C11H13FN2O2/c12-9-5-7(1-2-10(9)13)11(15)14-8-3-4-16-6-8/h1-2,5,8H,3-4,6,13H2,(H,14,15)

InChI Key

HXEVZNAKIDRPTR-UHFFFAOYSA-N

Canonical SMILES

C1COCC1NC(=O)C2=CC(=C(C=C2)N)F

Origin of Product

United States

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